molecular formula C11H13N B2983765 5'-Methylspiro[cyclopropane-1,3'-indoline] CAS No. 1461714-36-2

5'-Methylspiro[cyclopropane-1,3'-indoline]

Cat. No.: B2983765
CAS No.: 1461714-36-2
M. Wt: 159.232
InChI Key: ZDMUVJHHXFHLJV-UHFFFAOYSA-N
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Description

5’-Methylspiro[cyclopropane-1,3’-indoline] is a chemical compound with the molecular formula C11H13N and a molecular weight of 159.23 g/mol It is characterized by a spirocyclic structure, where a cyclopropane ring is fused to an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methylspiro[cyclopropane-1,3’-indoline] typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of palladium-catalyzed reactions, where a suitable indole derivative undergoes spirocyclization to form the desired compound . The reaction conditions often involve the use of palladium(II) acetate, a bidentate ligand such as 1,1’-bis(di-tert-butylphosphino)ferrocene, and a base like potassium carbonate in a solvent mixture of toluene and acetonitrile .

Industrial Production Methods

While detailed industrial production methods for 5’-Methylspiro[cyclopropane-1,3’-indoline] are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5’-Methylspiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5’-Methylspiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. For instance, it may interact with enzymes or proteins involved in cell signaling, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Methylspiro[cyclopropane-1,3’-indoline] is unique due to its specific spirocyclic structure and the presence of a methyl group at the 5’ position. This structural feature distinguishes it from other spirocyclic compounds and contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

5-methylspiro[1,2-dihydroindole-3,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-8-2-3-10-9(6-8)11(4-5-11)7-12-10/h2-3,6,12H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMUVJHHXFHLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCC23CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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